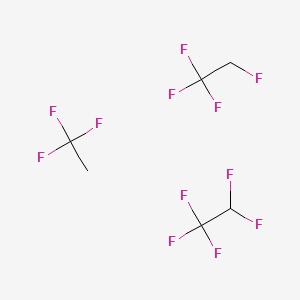

Ethane, 1,1,1,2,2-pentafluoro-, mixt. with 1,1,1,2-tetrafluoroethane and 1,1,1-trifluoroethane

Descripción

This mixture comprises three hydrofluorocarbons (HFCs):

- 1,1,1,2,2-Pentafluoroethane (HFC-125): A fully fluorinated compound (CAS 354-33-6) with a molecular formula of C₂HF₅. It is commonly used as a refrigerant and fire suppressant.

- 1,1,1,2-Tetrafluoroethane (HFC-134a): A widely adopted refrigerant (CAS 811-97-2, C₂H₂F₄) with well-documented thermodynamic properties, including a validated equation of state for temperatures from 170 K to 455 K .

The mixture is synthesized via sequential fluorination processes. For instance, HFC-134a is produced from trichloroethylene through a two-step gas-phase reaction with hydrogen fluoride, yielding intermediate 1,1,1-trifluoro-2-chloroethane (HCFC-133a) before final fluorination .

Propiedades

IUPAC Name |

1,1,1,2,2-pentafluoroethane;1,1,1,2-tetrafluoroethane;1,1,1-trifluoroethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5.C2H2F4.C2H3F3/c3-1(4)2(5,6)7;3-1-2(4,5)6;1-2(3,4)5/h1H;1H2;1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNHDBLWQSSAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)F.C(C(F)(F)F)F.C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150743-07-0 | |

| Record name | HFC 404a | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150743-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Aplicaciones Científicas De Investigación

Refrigeration and Air Conditioning

HFC-404A is primarily utilized as a refrigerant in cooling systems. Its low boiling point and thermodynamic efficiency make it suitable for refrigeration applications in commercial and industrial sectors. It serves as a replacement for ozone-depleting substances such as chlorofluorocarbons (CFCs) under the Montreal Protocol regulations .

Cryogenic Research

Due to its low temperature properties, this compound is extensively used in cryogenic applications. It is employed in ultra-low temperature freezers and cryotraps for scientific research that requires stable low-temperature environments.

Foam Blowing Agent

The mixture acts as a blowing agent in the production of polyurethane foams. These foams are critical for insulation materials used in scientific equipment and building materials . The ability to create foams with specific thermal properties makes it valuable in various research applications.

Calibration Standards

HFC-404A is used as a calibration standard for analytical instruments such as gas chromatographs and mass spectrometers. Its well-defined properties allow for accurate calibration in atmospheric and environmental research settings.

Environmental Considerations

While HFC-404A does not deplete the ozone layer, it is recognized as a potent greenhouse gas with significant global warming potential. Regulatory measures are being implemented worldwide to manage its emissions and mitigate climate impact .

Case Study 1: Refrigeration Systems

In a study conducted by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS), HFC-404A was evaluated for its effectiveness in refrigeration systems compared to traditional refrigerants. The findings indicated that HFC-404A provided superior thermal efficiency while adhering to environmental regulations regarding ozone depletion .

Case Study 2: Cryogenic Applications

Research published in the International Journal of Thermophysics highlighted the use of HFC-404A in cryogenic applications where precise temperature control is crucial. The study demonstrated that the compound maintained stable thermal properties across varying conditions, making it ideal for sensitive scientific experiments .

Mecanismo De Acción

The compound exerts its effects primarily through its physical properties rather than a specific biochemical mechanism. Its high stability and low reactivity make it suitable for applications where inertness is required. The molecular targets and pathways involved are generally related to its use as a refrigerant or cleaning agent.

Comparación Con Compuestos Similares

Table 1: Components of the Target Mixture

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Application |

|---|---|---|---|---|

| HFC-125 | 354-33-6 | C₂HF₅ | 136.03 | Refrigeration, Fire Suppression |

| HFC-134a | 811-97-2 | C₂H₂F₄ | 102.03 | Automotive AC |

| HFC-143a | 420-46-2 | C₂H₃F₃ | 84.04 | Refrigerant Blends |

Table 2: Comparative Properties of Similar Compounds

| Compound | Boiling Point (°C) | ODP | GWP | Flammability | Primary Use |

|---|---|---|---|---|---|

| HFC-125 | -48.5 | 0 | 3,170 | Non-flammable | Refrigeration |

| HFC-134a | -26.3 | 0 | 1,430 | Non-flammable | AC, Refrigeration |

| HFC-152a | -24.7 | 0 | 138 | Flammable | Aerosols, Heat Transfer |

| HFC-227ea | -16.4 | 0 | 3,220 | Non-flammable | Fire Suppression |

| HFO-1234ze | -19.0 | 0 | 7 | Low | Sustainable Refrigerants |

Actividad Biológica

Ethane, 1,1,1,2,2-pentafluoro- (commonly referred to as HFC-125), when mixed with 1,1,1,2-tetrafluoroethane (HFC-134a) and 1,1,1-trifluoroethane (HFC-143a), forms a group of hydrofluorocarbons (HFCs) widely used as refrigerants and aerosol propellants. Understanding their biological activity is crucial for assessing environmental and health impacts.

- Molecular Weight : 306.09 g/mol

- Chemical Structure : The compound is characterized by multiple fluorine substitutions on the ethane backbone, enhancing its stability and reducing flammability.

Biological Activity Overview

The biological activity of these compounds has been evaluated through various studies focusing on toxicity, genotoxicity, and reproductive effects.

Toxicity Studies

Research indicates that exposure to high concentrations of these HFCs can lead to pathological changes in laboratory animals. For instance:

- Testicular Changes : Significant pathological changes were noted in the testes of male rats exposed to various concentrations of trifluoroethane. Changes included minimal to mild accumulation of eosinophilic debris within the seminiferous tubules and decreased sperm density in the epididymes .

- Body Weight and Organ Weights : No significant effects on body weight or organ weights were observed across exposure groups. However, a trend indicating reduced testes weight was noted at higher concentrations .

Genotoxicity Assessments

Genotoxicity testing has shown that these compounds do not exhibit mutagenic properties:

- Bacterial Reverse Mutation Assay : In studies using Salmonella typhimurium strains and Escherichia coli, no increase in mutation rates was observed at any concentration tested; thus, indicating that these HFCs are not genotoxic .

- Micronucleus Assay : This assay in mice also confirmed the lack of genotoxic effects from exposure to trifluoroethane at high concentrations .

Case Studies

Several case studies have highlighted the implications of HFC exposure in occupational settings:

- A study involving workers exposed to HFCs reported no significant acute health effects; however, chronic exposure remains a concern due to potential reproductive toxicity .

- In a controlled study with rats exposed to varying concentrations of 1,1,1-trifluoroethane for 90 days, no compound-related deaths or significant clinical signs were observed during the exposure or recovery periods .

Environmental Impact

While the primary focus here is on biological activity, it is essential to note that these compounds have significant global warming potential (GWP). For instance:

| Compound | GWP (100-year) | Ozone Depletion Potential |

|---|---|---|

| 1,1,1,2-Tetrafluoroethane | 1430 | Negligible |

| 1,1,1-Trifluoroethane | 1000 | Negligible |

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing 1,1,1,2-tetrafluoroethane (R-134a), and how can reaction conditions be optimized?

- Methodological Answer : Gas-phase fluorination of trichloroethylene (C₂HCl₃) with hydrogen fluoride (HF) in a two-step reactor system is a validated approach. The first reactor generates 1,1,1-trifluoro-2-chloroethane (CF₃-CH₂Cl), which is further fluorinated in the second reactor. Key parameters include temperature control (200–400°C), HF-to-substrate molar ratios (4:1–10:1), and catalyst selection (e.g., chromium-based catalysts). Unreacted HF and intermediates can be recycled to improve yield .

- Data Consideration : Monitor reaction efficiency via gas chromatography (GC) and Fourier-transform infrared spectroscopy (FT-IR) to track intermediate and product ratios.

Q. Which spectroscopic techniques are critical for characterizing fluorinated ethanes in mixtures?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) fragments molecules like 1,1,1-trifluoroethane (CF₃-CH₃) at m/z 69 (CF₃⁺) and 45 (CH₂F⁺), distinguishing isomers .

- Infrared (IR) Spectroscopy : Peaks at 1280 cm⁻¹ (C-F stretching) and 1150 cm⁻¹ (C-C-F bending) confirm fluorinated bonds. Use high-resolution FT-IR for overlapping signals in ternary mixtures .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR resolves chemical shifts (e.g., -75 ppm for CF₃ groups in R-143a) .

Q. How do safety protocols for handling fluorinated ethanes differ from non-fluorinated hydrocarbons?

- Methodological Answer :

- Ventilation : Use fume hoods rated for HF byproducts (e.g., during synthesis).

- Personal Protective Equipment (PPE) : Fluoropolymer gloves (e.g., Viton®) resist permeation by fluorocarbons.

- Leak Detection : Employ UV-reactive tracers (e.g., fluorescent dyes) due to low odor thresholds .

Advanced Research Questions

Q. How can equations of state (EOS) model the thermodynamic properties of this mixture across wide temperature/pressure ranges?

- Methodological Answer : The Helmholtz-free-energy EOS for R-134a (1,1,1,2-tetrafluoroethane) is validated for 170–455 K and ≤70 MPa. Use the 21-coefficient equation:

where and . For mixtures, apply the Peng-Robinson EOS with binary interaction parameters () calibrated via vapor-liquid equilibrium (VLE) data .

- Data Table :

| Property | R-134a (Pure) | Mixture (Experimental) |

|---|---|---|

| Critical Temp. | 374.2 K | 382.1 K (estimated) |

| Critical Press. | 40.6 bar | 43.2 bar |

Q. What computational strategies resolve discrepancies between experimental and simulated virial coefficients?

- Methodological Answer : For 1,1,1-trifluoroethane, combine two-center Lennard-Jones potentials with dipole-dipole interactions. Adjust dipole moments (e.g., 1.6 D for CF₃-CH₃) and molecular orientation angles to match second virial coefficient () data. Use ab initio calculations (e.g., MP2/cc-pVTZ) to refine force fields .

Q. How do fluorinated ethanes inhibit microbial growth under high-pressure conditions?

- Methodological Answer : Design high-pressure bioreactors (≤10 MPa) with in-situ TEM sampling. For yeast (S. cerevisiae), observe membrane disruption via TEM after 24-hour exposure to 1,1,1,2-tetrafluoroethane (LC₅₀ = 2.5 MPa). Compare with ethane (LC₅₀ = 8.0 MPa) to quantify fluorine’s inhibitory role .

Methodological Challenges & Contradictions

- Phase Equilibria in Mixtures : VLE data for 1,1,1,2,2-pentafluoroethane + 1,1,1-trifluoroethane show non-ideal behavior (activity coefficients >1). Use the NRTL model with = 0.3 to predict azeotrope formation .

- Isomer Differentiation : R-134 (1,1,2,2-tetrafluoroethane) and R-134a (1,1,1,2-tetrafluoroethane) have distinct IR spectra (R-134a lacks the 1180 cm⁻¹ band due to symmetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.